2,3,4-Trimethyl-5-hexen-3-ol
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Overview
Description
2,3,4-Trimethyl-5-hexen-3-ol is an organic compound with the molecular formula C₉H₁₈O It is a type of alcohol characterized by the presence of three methyl groups and a hexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-5-hexen-3-ol can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethylpent-2-ene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-5-hexen-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,4-trimethyl-5-hexenal or 2,3,4-trimethyl-5-hexanone.
Reduction: Formation of 2,3,4-trimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4-Trimethyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-5-hexen-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects may be mediated through its ability to modulate enzyme activity or interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylpentanol: Similar structure but lacks the hexenyl group.
2,3,4-Trimethyl-2-pentanol: Another isomer with different positioning of the hydroxyl group.
2,3,4-Trimethyl-3-pentanol: Similar compound with a different carbon chain length.
Uniqueness
2,3,4-Trimethyl-5-hexen-3-ol is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
28638-29-1 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,3,4-trimethylhex-5-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-6-8(4)9(5,10)7(2)3/h6-8,10H,1H2,2-5H3 |
InChI Key |
MXUVULIBGSLKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C=C)O |
Origin of Product |
United States |
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